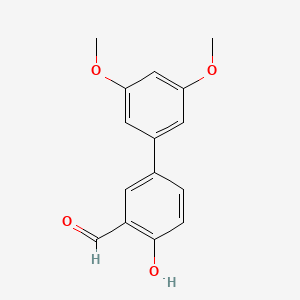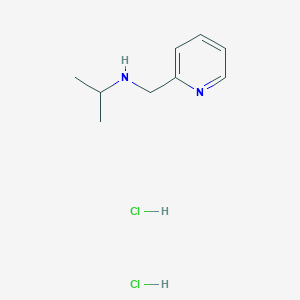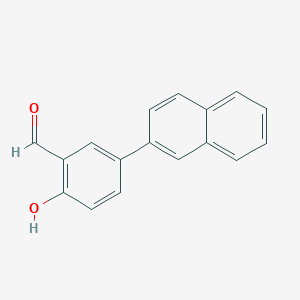
4-(3,5-Dimethoxyphenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% (4-DFPF) is a phenolic compound with a wide range of applications in the field of organic chemistry. It is commonly used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and fragrances. 4-DFPF has also been used in the development of new materials and in the study of biological systems.
Aplicaciones Científicas De Investigación
4-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, agrochemicals, and fragrances. It has also been used in the development of new materials, such as polymers and nanomaterials. Additionally, 4-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% has been used in the study of biological systems, such as enzymes and cell membranes.
Mecanismo De Acción
The mechanism of action of 4-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% is not well understood, but it is believed to involve the formation of a complex with a metal ion. This complex is thought to interact with the enzyme or cell membrane, resulting in a change in its structure or function. In addition, 4-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% is believed to interact with other molecules, such as proteins, lipids, and carbohydrates, in order to produce a desired effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% are not well understood. However, it is believed to interact with enzymes and cell membranes in order to produce a desired effect. Additionally, 4-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% is thought to interact with other molecules, such as proteins, lipids, and carbohydrates, in order to produce a desired effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% in lab experiments include its high purity, its low cost, and its availability. Additionally, 4-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% is relatively easy to synthesize and can be used in a variety of experiments. The main disadvantage of using 4-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% in lab experiments is that its mechanism of action is not well understood.
Direcciones Futuras
The future directions for 4-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% research include further studies on its biochemical and physiological effects, as well as its mechanism of action. Additionally, further studies on the synthesis of 4-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% and its use in the development of new materials are needed. Finally, further studies on the use of 4-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% in the study of biological systems, such as enzymes and cell membranes, are also needed.
Métodos De Síntesis
4-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% can be synthesized in different ways, depending on the desired end product. Generally, the synthesis of 4-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% involves the reaction of 3,5-dimethoxybenzaldehyde with formaldehyde in the presence of a base, such as sodium hydroxide, in an aqueous solution. The reaction is typically carried out at a temperature of 60-70°C. The reaction yields 4-(3,5-Dimethoxyphenyl)-2-formylphenol, 95% in 95% purity.
Propiedades
IUPAC Name |
5-(3,5-dimethoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-13-6-11(7-14(8-13)19-2)10-3-4-15(17)12(5-10)9-16/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQJMJIEAKFEEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=C(C=C2)O)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659210 |
Source


|
| Record name | 4-Hydroxy-3',5'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethoxyphenyl)-2-formylphenol | |
CAS RN |
1063714-84-0 |
Source


|
| Record name | 4-Hydroxy-3',5'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B6343900.png)
![Rel-t-butyl N-[(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-yl]carbamate](/img/structure/B6343908.png)
![4-(4-Ethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343913.png)
![4-(2-Ethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343917.png)
![7-Bromo-4-oxo-1,4-dihydro-[1,5]naphthyridine-2-carboxylic acid ethyl ester](/img/structure/B6343924.png)
![1-[4-(3-Chlorophenoxy)butyl]piperazine](/img/structure/B6343928.png)
![2-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343930.png)
amine](/img/structure/B6343933.png)
![2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343945.png)
![1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6343956.png)


